Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multiple steps, including the formation of the pyrrolidine ring and the esterification of the benzoate group. One common synthetic route involves the reaction of 3-methylbenzylamine with ethyl 4-bromobenzoate under reflux conditions to form the intermediate compound. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE: Similar in structure but contains a pyrazole ring instead of a pyrrolidine ring.
ETHYL (4-METHYLBENZOYL)ACETATE: Contains a benzoate ester but lacks the pyrrolidine ring and the complex substituents.
Uniqueness
ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is unique due to its combination of a benzoate ester, a pyrrolidine ring, and a methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[3-methyl-4-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23NO4/c1-4-27-22(26)17-8-10-18(11-9-17)23-20(24)15(3)19(21(23)25)13-16-7-5-6-14(2)12-16/h5-12,15,19H,4,13H2,1-3H3 |
InChI Key |
AAVCOXQQMAGJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(C(C2=O)CC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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